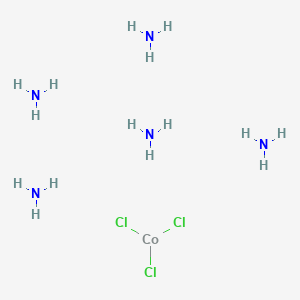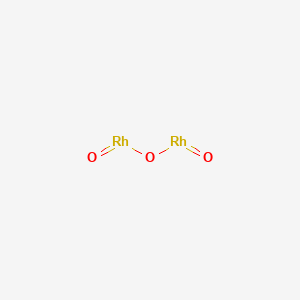
Chloropentaamminecobalt(III) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropentaamminecobalt(III) chloride, also known as [Co(NH₃)₅Cl]Cl₂, is a red-violet, diamagnetic, water-soluble salt. Its coordination complex features a central cobalt ion surrounded by five ammonia ligands and one chloride ligand. Historically, cobalt complexes have intrigued chemists due to their colorful properties and ease of preparation .
準備方法
The synthesis of chloropentaamminecobalt(III) chloride involves a two-step process:
Oxidation and Intermediate Formation:
Coordination of Chloride Ligand:
化学反応の分析
Reactions: Chloropentaamminecobalt(III) chloride undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product is [Co(NH₃)₅Cl]Cl₂ itself.
科学的研究の応用
Chloropentaamminecobalt(III) chloride finds applications in:
Chemistry: Used as a model compound for studying coordination chemistry.
Biology and Medicine: Investigated for its effects on mitochondrial magnesium availability and metabolic health benefits.
Industry: Doped with polyvinyl acetate to enhance optical conductivity in polymeric films.
作用機序
- The compound’s mechanism of action involves interactions with molecular targets and pathways, but detailed studies are ongoing.
類似化合物との比較
- Chloropentaamminecobalt(III) chloride stands out due to its unique coordination geometry and color.
- Similar compounds include other cobalt complexes, such as pentaamminechlororhodium dichloride.
特性
分子式 |
Cl3CoH15N5 |
|---|---|
分子量 |
250.44 g/mol |
IUPAC名 |
azane;trichlorocobalt |
InChI |
InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |
InChIキー |
NSYALVBBDKTCLE-UHFFFAOYSA-K |
正規SMILES |
N.N.N.N.N.Cl[Co](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)






![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)






